molecular formula C18H20N2O3S B10953486 Ethyl 2-{cyclopropyl[(3-methylphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{cyclopropyl[(3-methylphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10953486
M. Wt: 344.4 g/mol
InChI Key: QBBLLFUEVQHMON-UHFFFAOYSA-N
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Description

ETHYL 2-[CYCLOPROPYL(3-METHYLBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their wide range of biological activities and are often used in the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[CYCLOPROPYL(3-METHYLBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the cyclopropyl and 3-methylbenzoyl groups. The final step involves the esterification of the carboxylate group with ethanol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[CYCLOPROPYL(3-METHYLBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

ETHYL 2-[CYCLOPROPYL(3-METHYLBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[CYCLOPROPYL(3-METHYLBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-[CYCLOPROPYL(3-METHYLBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: shares similarities with other thiazole derivatives, such as:

Uniqueness

What sets ETHYL 2-[CYCLOPROPYL(3-METHYLBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl 2-[cyclopropyl-(3-methylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H20N2O3S/c1-4-23-17(22)15-12(3)19-18(24-15)20(14-8-9-14)16(21)13-7-5-6-11(2)10-13/h5-7,10,14H,4,8-9H2,1-3H3

InChI Key

QBBLLFUEVQHMON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N(C2CC2)C(=O)C3=CC=CC(=C3)C)C

Origin of Product

United States

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